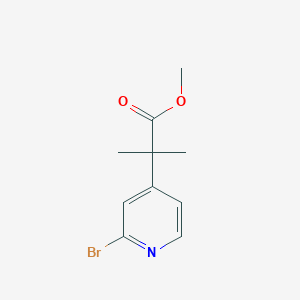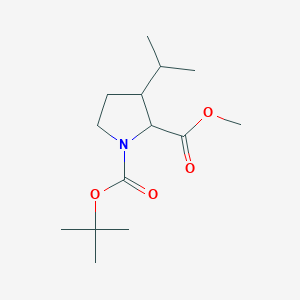
Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate
Übersicht
Beschreibung
“Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate” is a useful research chemical with the CAS number 1234217-58-3 . It has a molecular weight of 230.06 and a molecular formula of C8H8BrNO2 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom attached to a pyridine ring, which is further connected to a methyl ester group . The InChI key for this compound is UAFFLLDQVVGPDR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 230.06 and a molecular formula of C8H8BrNO2 . It has a LogP value of 1.55960, indicating its lipophilicity . The compound should be stored in an inert atmosphere, under -20 ℃ .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate has been highlighted for its pharmacological activities and is considered an essential structure for developing new bioactive molecules. Its versatility in organic synthesis makes it a significant precursor for pharmaceutical applications, potentially aligning with the synthesis and application processes of Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate (S. Farooq & Z. Ngaini, 2019).
Intermediates for Pharmaceutical Manufacturing
The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, presents a methodological relevance. This synthesis process could offer insights into efficient production techniques for compounds like this compound, focusing on cost-effectiveness and environmental safety (Yanan Qiu et al., 2009).
Regioselectivity in Bromination
Understanding the regioselectivity in the bromination of unsymmetrical dimethylated pyridines is crucial for synthesizing specific compounds. Research on the bromination of picolines and lutidines provides valuable insights into how nitrogen in the ring affects bromination regioselectivity, which may be applicable to the synthesis and functionalization of this compound (Rajesh Thapa et al., 2014).
Safety and Hazards
“Methyl 2-(2-Bromo-4-pyridyl)-2-methylpropanoate” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
methyl 2-(2-bromopyridin-4-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,9(13)14-3)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWALVCRFCZRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251959 | |
| Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820664-99-0 | |
| Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820664-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-α,α-dimethyl-4-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1471315.png)


![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)










